3-Iodo-4-(propylamino)benzoic acid
Description
3-Iodo-4-(propylamino)benzoic acid is a substituted benzoic acid derivative featuring an iodine atom at the meta position (C3) and a propylamino group (-NHCH₂CH₂CH₃) at the para position (C4) relative to the carboxylic acid group. This compound is part of a broader class of benzoic acid derivatives, which are widely studied for their applications in medicinal chemistry, biosensing, and material science.
The iodine substituent introduces steric bulk and electron-withdrawing effects, while the propylamino group may contribute to hydrogen bonding and solubility in polar solvents. Such substitutions are critical in modulating interactions with biological targets or synthetic systems, as highlighted in biosensor studies .
Properties
CAS No. |
1131588-10-7 |
|---|---|
Molecular Formula |
C10H12INO2 |
Molecular Weight |
305.11 g/mol |
IUPAC Name |
3-iodo-4-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H12INO2/c1-2-5-12-9-4-3-7(10(13)14)6-8(9)11/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
InChI Key |
QPQLEAYMACVLTH-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=C(C=C1)C(=O)O)I |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 3-Iodo-4-(propylamino)benzoic acid with structurally related benzoic acid derivatives:
Key Observations:
Substituent Position vs. Chemical Nature: indicates that substituent position (para > ortho > meta) has a stronger influence on biosensor binding than the substituent’s chemical properties. The propylamino group at C4 (para to -COOH) in the target compound may enhance binding affinity compared to meta-substituted analogs .
Iodo vs.
Amino vs. Ether Linkages: The propylamino group enables hydrogen bonding, whereas ether-linked substituents (e.g., isopropoxymethyl in ) reduce polarity and solubility in aqueous media.
Physicochemical and Functional Comparisons
- Solubility: The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., I-6230). However, the iodo substituent may reduce solubility relative to non-halogenated analogs.
- Biosensor Compatibility: The biosensor sBAD in showed strong responses to para-substituted benzoic acids (e.g., p-aminobenzoic acid). The target compound’s para-propylamino group may similarly enhance biosensor signal linearity, though iodine’s meta position could introduce steric interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
